molecular formula C16H11IN2O2 B11662876 (4E)-4-[(3-iodophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione

(4E)-4-[(3-iodophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione

Cat. No.: B11662876
M. Wt: 390.17 g/mol
InChI Key: JAGUDTQMBCOXJX-GXDHUFHOSA-N
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Description

(4E)-4-[(3-iodophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione is a synthetic organic compound characterized by its unique structure, which includes an iodophenyl group and a pyrazolidine-3,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(3-iodophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione typically involves the condensation of 3-iodobenzaldehyde with 1-phenylpyrazolidine-3,5-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(3-iodophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4E)-4-[(3-iodophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (4E)-4-[(3-iodophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: An isomer with similar iodophenyl functionality but different core structure.

    1-Phenylpyrazolidine-3,5-dione: The parent compound without the iodophenyl group.

Uniqueness

(4E)-4-[(3-iodophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione is unique due to its combination of the iodophenyl group and the pyrazolidine-3,5-dione core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H11IN2O2

Molecular Weight

390.17 g/mol

IUPAC Name

(4E)-4-[(3-iodophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C16H11IN2O2/c17-12-6-4-5-11(9-12)10-14-15(20)18-19(16(14)21)13-7-2-1-3-8-13/h1-10H,(H,18,20)/b14-10+

InChI Key

JAGUDTQMBCOXJX-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)I)/C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)I)C(=O)N2

Origin of Product

United States

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